3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile

Overview

Description

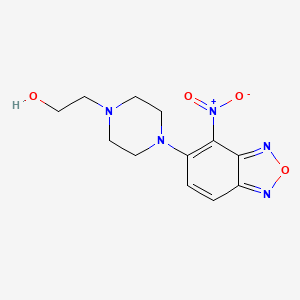

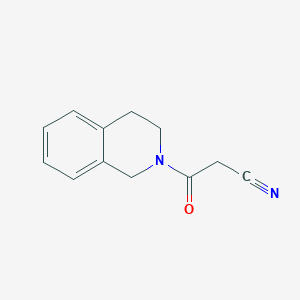

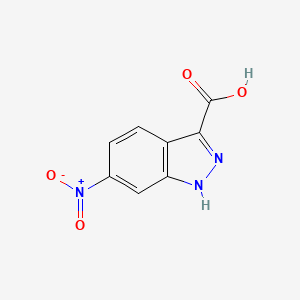

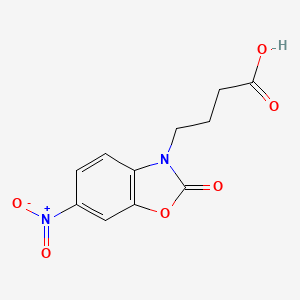

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is a chemical that is derived from the 3,4-dihydroisoquinoline structure. The molecule consists of a dihydroisoquinoline moiety, which is a bicyclic compound containing a nitrogen atom, and a nitrile group attached to a three-carbon chain that also contains a ketone functionality. This structure is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a highly stereoselective synthesis of 3,4-dihydro-1(2H)-isoquinolinones has been reported, which involves the interaction between homophthalic anhydrides and acyclic azomethines. This reaction leads to the formation of trans-3-aryl-4-carboxy-3,4-dihydro-1(2H)-isoquinolinones in high yields . Although the specific compound is not mentioned, the synthesis methods for similar structures could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined through chemical correlation and NMR techniques . These methods can provide insights into the relative configurations and preferred conformations of the dihydroisoquinoline derivatives, which are crucial for understanding the reactivity and interaction of the compound with biological targets or during chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving dihydroisoquinoline derivatives have been studied, such as the reaction of N-arylisoindolines with certain dinitriles to form complex naphthoquinone-carbonitrile structures . These reactions showcase the reactivity of the dihydroisoquinoline moiety and its potential to undergo transformations leading to diverse and complex molecular architectures. The knowledge of such reactions can be useful in designing synthetic routes for the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the solubility, melting point, and stability of such compounds are influenced by the presence of the dihydroisoquinoline core and the substituents attached to it. The nitrile and ketone functionalities are likely to affect the compound's polarity and reactivity, which are important parameters in the context of chemical synthesis and pharmaceutical applications.

Scientific Research Applications

Synthetic Methodology and Alkaloid Structures :

- A novel method for preparing 3,4-dihydroisoquinolin-1(2H)-one, a key structure in isoquinoline alkaloids, has been reported. This methodology involves converting ester functionality adjacent to methylene into acyl azide, followed by a series of chemical transformations to yield the desired compound (Mujde, Özcan, & Balcı, 2011).

Anticoagulant Activity :

- 1-Aryl-3,3-dimethyl-3,4-dihydroisoquinolines, derived through a one-pot condensation process, have been synthesized and tested for their anticoagulant activity (Glushkov et al., 2006).

Spiroheterocyclization and Antimicrobial Activity :

- Synthesis of dihydroisoquinolines from natural allylbenzene, like apiol, has been achieved, leading to the formation of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives. These compounds have shown potential antimicrobial activity (Shklyaev et al., 2012).

Cytotoxicity, Antimicrobial, and Psychotropic Activity :

- Novel N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been synthesized, demonstrating significant psychotropic, anti-inflammatory, and cytotoxic effects. They also show antimicrobial action and notable sedative action (Zablotskaya et al., 2013).

Visible Light Oxidative Bond Formation :

- Eosin Y has been used to catalyze the visible light-mediated coupling of sp(3) C-H bonds adjacent to the nitrogen atom in tetrahydroisoquinoline derivatives. This metal-free reaction has applications in bond formation processes (Hari & König, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the normal function of this enzyme, which is involved in the metabolism of steroids and the biosynthesis of prostaglandins

Result of Action

The compound’s action results in the inhibition of AKR1C3 metabolism of a known substrate . This inhibition can potentially disrupt the normal function of cells, particularly in the context of hormone-dependent cancers such as breast and prostate cancer .

properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMVYFXUPKXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308041 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17613-25-1 | |

| Record name | NSC201565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)